Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate
Description
IUPAC Nomenclature and Systematic Classification
The systematic name tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate adheres to IUPAC conventions for spirocyclic compounds. Breaking down the nomenclature:
- Spiro[3.5]nonane : Indicates a bicyclic system where two rings (one 3-membered, one 5-membered) share a single atom (spiro atom).
- 1,6-Diaza : Specifies nitrogen atoms at positions 1 and 6 of the spiro system.
- 3,3-Difluoro : Denotes two fluorine atoms bonded to carbon 3 of the 5-membered ring.
- tert-Butyl carboxylate : A tert-butyl ester group (-OC(O)C(C(CH₃)₃)) attached to nitrogen 6.
This classification distinguishes it from isomers such as tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate, where fluorine and carboxylate groups occupy different positions.
Molecular Architecture: Spirocyclic Core and Substituent Analysis
The compound’s core consists of a spiro[3.5]nonane framework (Figure 1), comprising a 3-membered aziridine ring fused to a 5-membered piperidine-like ring. Key structural features include:
The spirocyclic geometry imposes significant steric constraints, particularly from the tert-butyl group, which influences ring puckering and nitrogen lone-pair orientation. Fluorine atoms introduce electronegative perturbations, potentially affecting electronic distribution and intermolecular interactions.
Crystallographic Characterization and Conformational Studies
While direct crystallographic data for this compound remains unpublished, inferences can be drawn from related diazaspiro systems:
- Spiro[3.3]heptane analogs (e.g., tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate) exhibit flattened chair conformations in the 5-membered ring due to spiro strain.
- Bicyclic dihedral angles : In similar spiro compounds, the angle between the two ring planes ranges from 85° to 95°, optimizing steric minimization.
- Fluorine substituents : The C-F bond length (~1.39 Å) and F-C-F angle (~108°) are consistent with sp³-hybridized carbons, as observed in fluorinated piperidines.
Computational models suggest that the tert-butyl group induces a twist-boat conformation in the piperidine ring, balancing steric bulk and torsional strain.
Comparative Structural Analysis with Related Diazaspiro Compounds
Comparative analysis highlights structural and electronic distinctions (Table 1):
Key observations:
- Ring size : Larger spiro[3.5]nonane systems (vs. spiro[3.3]heptane) reduce ring strain but increase molecular flexibility.
- Substituent positioning : Fluorine at C3 (vs. C5) alters dipole moments and hydrogen-bonding potential.
- Functional groups : Carboxylate esters enhance solubility compared to nonpolar analogs like 1,6-dioxaspiro[4.4]nonane.
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-6-4-5-11(8-16)12(13,14)7-15-11/h15H,4-8H2,1-3H3 |
InChI Key |
BIUZEFJTGZPMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C(CN2)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway Overview
A patented method (CN111620869A) outlines a seven-step synthesis starting from ethyl malonate, yielding the target compound with an overall yield of ~18%. The sequence involves:
-
Ethyl malonate → Compound 2 (ethanol, 25–80°C, 5 hours).
-
Lithium borohydride reduction → Compound 3 (THF, 0–70°C, 2.5 hours).
-
Tosylation with p-toluenesulfonyl chloride → Compound 4 (DCM, 25°C, 12 hours).
-
Cyclization with cesium carbonate → Compound 5 (acetonitrile, 25–90°C, 3 hours).
-
Magnesium-mediated reduction → Compound 6 (methanol, 25–80°C, 1 hour).
-
Boc protection → Compound 7 (Boc anhydride/DCM, 25°C, 12 hours).
-
Deprotection with palladium carbon → Final compound (methanol, 25°C, 3 hours).
Table 1: Key Reaction Conditions and Intermediates
Critical Analysis
-
Step 4 (Cyclization) : The use of cesium carbonate in acetonitrile at elevated temperatures (up to 90°C) ensures efficient ring closure but requires careful moisture control.
-
Step 5 (Reduction) : Magnesium in methanol provides a cost-effective alternative to noble metal catalysts, though scalability may be limited by exothermicity.
-
Final Deprotection : Palladium carbon in methanol under ambient conditions achieves near-quantitative deprotection, minimizing side reactions.
Four-Step Alternative Synthesis
Hydrogenation-Cyclization Approach
A second patent (CN111574537B) describes a shorter route using ethyl bromoacetate and Raney nickel:
Table 2: Comparative Efficiency of Synthetic Routes
Optimization Insights
-
Raney Nickel Hydrogenation : Achieves selective reduction of cyano groups without over-reduction, critical for preserving the spirocyclic framework.
-
Borane-Dimethyl Sulfide Complex : Enables mild amide reduction, avoiding harsh conditions that could degrade the tert-butyl group.
Industrial-Scale Considerations
Raw Material Availability
Both methods use commercially available precursors:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms and diazaspiro nonane ring system contribute to its reactivity and ability to interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 3,3-Difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate
- CAS : 1823273-12-6
- Structure: Reduces the spiro ring size from [3.5]nonane to [3.4]octane.
- Molecular Formula : C₁₁H₁₈F₂N₂O₂
- Purity >90% .
- Applications : Used as a building block for constrained peptidomimetics.
| Parameter | Target Compound | [3.4]Octane Analog |
|---|---|---|
| Spiro Ring Size | [3.5]nonane | [3.4]octane |
| Molecular Weight | 262.3 g/mol | ~236.3 g/mol* |
| Fluorine Substitution | 3,3-positions | 3,3-positions |
| Commercial Availability | Discontinued | Available |
*Estimated based on molecular formula.
tert-Butyl 8,8-Difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate Oxalic Acid
- CAS : 2909815-23-0
- Structure : Fluorines at 8,8-positions; oxalic acid salt form.
- Molecular Formula : C₁₄H₂₂F₂N₂O₆ (MW: 352.33 g/mol) .
- Properties : Salt formation improves aqueous solubility. Purity >95% .
- Applications: Potential use in crystallography or as a stable intermediate.
| Parameter | Target Compound | 8,8-Difluoro Salt |
|---|---|---|
| Fluorine Position | 3,3-positions | 8,8-positions |
| Form | Free base | Oxalic acid salt |
| Molecular Weight | 262.3 g/mol | 352.33 g/mol |
| Solubility | Likely lower | Enhanced via salt |
tert-Butyl (R)-6-(Trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
- CAS : 1956435-89-4
- Structure : Trifluoromethyl (-CF₃) substituent at the 6-position.
- Molecular Formula : C₁₃H₂₁F₃N₂O₂ (MW: 294.31 g/mol) .
- Properties : The electron-withdrawing -CF₃ group increases electrophilicity. Provided as a 10 mM solution for screening.
- Applications : Likely used in medicinal chemistry for probing hydrophobic interactions.
| Parameter | Target Compound | 6-CF₃ Derivative |
|---|---|---|
| Substituent | 3,3-F₂ | 6-CF₃ |
| Molecular Weight | 262.3 g/mol | 294.31 g/mol |
| Electronic Effects | Moderate | Strongly electron-withdrawing |
tert-Butyl 1,6-Diazaspiro[3.5]nonane-6-carboxylate
- CAS : 1250443-61-8
- Structure : Lacks fluorine substituents.
- Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 226.3 g/mol*) .
- Applications : Intermediate for further functionalization.
*Calculated from formula.
Research Implications and Trends
- Fluorine Positioning : Fluorine at 3,3-positions (target compound) vs. 8,8-positions (salt form) alters steric and electronic profiles, impacting binding to biological targets .
- Salt vs. Free Base : Salt forms (e.g., oxalic acid) enhance solubility for in vitro assays, while free bases are preferred for organic synthesis .
- Ring Size : Smaller spiro systems (e.g., [3.4]octane) may improve synthetic accessibility but reduce conformational rigidity .
Biological Activity
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS No. 1935650-12-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₀F₂N₂O₂
- Molecular Weight : 262.30 g/mol
- Structure : The compound features a spirocyclic structure which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate chemokine receptors, particularly CCR3 and CCR5, which are implicated in inflammatory responses and viral infections such as HIV/AIDS .
Pharmacological Effects
- Anti-inflammatory Activity : The compound has shown promise in regulating immune responses, potentially making it useful in treating conditions characterized by excessive inflammation.
- Antiviral Properties : Its ability to interact with chemokine receptors indicates potential antiviral effects, particularly against HIV by inhibiting viral entry into host cells.
- Solubility and Stability : Research indicates that modifications to the compound's structure can enhance its solubility and metabolic stability, which are critical for therapeutic efficacy .
Study on Chemokine Receptor Modulation
A study highlighted the ability of similar compounds to inhibit the activity of chemokine receptors CCR3 and CCR5. This modulation can lead to decreased viral load in HIV-infected individuals and reduced inflammation in various disease models .
Structure-Activity Relationship (SAR)
Research into related compounds has demonstrated that structural modifications can significantly impact biological activity. For instance, altering the substituents on the diazaspiro framework can enhance both solubility and potency against specific targets .
Data Table: Comparative Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclization of a diamine precursor followed by fluorination. For example, one route may use tert-butyl carbamate intermediates and difluorination reagents like DAST (diethylaminosulfur trifluoride). Reaction optimization includes controlling temperature (0–25°C), solvent choice (e.g., THF or DCM), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization is critical for high purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer: Store at 2–8°C in a dark, airtight container to prevent degradation via hydrolysis or oxidation. Use inert atmospheres (argon/nitrogen) for long-term storage. Handling requires PPE (gloves, lab coat) and ventilation to avoid inhalation of fine particles. Contamination risks are mitigated by using dry, clean glassware .
Q. What analytical techniques are most effective for characterizing its purity and structural integrity?
- Methodological Answer: Combine NMR (¹H/¹³C, ¹⁹F) to confirm spirocyclic structure and fluorine substitution patterns. LC-MS or HRMS validates molecular weight and purity. FT-IR identifies functional groups (e.g., carboxylate C=O stretch at ~1700 cm⁻¹). Differential Scanning Calorimetry (DSC) may assess thermal stability .
Advanced Research Questions
Q. How do structural analogs of this compound differ in reactivity, and what implications does this have for medicinal chemistry?
- Methodological Answer: Analogs with varied spirocyclic arrangements (e.g., tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate) show altered steric and electronic profiles. For instance, replacing fluorine with hydroxyl groups reduces electrophilicity but enhances hydrogen-bonding potential. Computational studies (DFT) can predict binding affinities to biological targets like kinases or GPCRs, guiding lead optimization .
Q. What strategies resolve contradictions in reported stability data under acidic/basic conditions?
- Methodological Answer: Discrepancies arise from solvent polarity and pH gradients. For example, in aqueous HCl (pH < 3), the tert-butyl ester hydrolyzes rapidly, while in buffered neutral conditions, it remains stable. Systematic stability studies using HPLC tracking under controlled pH/temperature (e.g., 25–40°C) clarify degradation pathways .
Q. How can researchers leverage its spirocyclic framework to design novel enzyme inhibitors?
- Methodological Answer: The rigid spiro structure restricts conformational flexibility, enhancing target selectivity. Docking simulations (AutoDock Vina) can model interactions with enzyme active sites. For example, substituting the fluorine atoms with bioisosteres (e.g., chlorine) or introducing hydrophilic groups (e.g., -OH) modulates solubility and binding kinetics .
Q. What are the challenges in scaling up its synthesis while maintaining enantiomeric purity?
- Methodological Answer: Key issues include controlling exothermic fluorination steps and chiral center retention. Asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-coupling) or enzymatic resolution can improve enantioselectivity. Process Analytical Technology (PAT) tools monitor reaction progression in real-time to optimize yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
